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Compound of Interest

Compound Name: FXR agonist 10

Cat. No.: B15579151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
The compound commonly referred to as "FXR agonist 10" in specific research contexts is

understood to be Px-102.

IUPAC Name: 4-[2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-

yl]methoxy]phenyl]cyclopropyl]benzoic acid

Px-102 is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR). It has

been a subject of preclinical and early clinical research for metabolic and liver diseases. This

guide provides a comprehensive overview of its mechanism of action, experimental data, and

relevant protocols. It is important to note that a closely related eutomer, Cilofexor (GS-9674),

has undergone more extensive clinical development, and much of the recent literature focuses

on this compound. Data for both will be presented where relevant to provide a complete

picture.

Mechanism of Action
Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver and

intestines. It plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose.

Px-102, as an FXR agonist, mimics the action of endogenous bile acids by binding to and

activating FXR. This activation initiates a cascade of transcriptional events that modulate

various metabolic pathways.
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Upon activation by Px-102, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to specific DNA sequences known as Farnesoid X Receptor Response

Elements (FXREs) in the promoter regions of target genes, leading to either their activation or

repression.

Key downstream effects of Px-102-mediated FXR activation include:

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol in

the liver by downregulating the expression of the rate-limiting enzyme, cholesterol 7α-

hydroxylase (CYP7A1). This is primarily achieved through the induction of the Small

Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor

Homolog-1 (LRH-1).

Lipid Metabolism: Px-102 influences lipid metabolism by decreasing triglyceride levels. This

is achieved through multiple mechanisms, including the inhibition of lipogenesis and the

promotion of fatty acid oxidation.

Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and

reduce hepatic glucose production.[1]

Anti-inflammatory and Anti-fibrotic Effects: In preclinical models, Px-102 and its analogue

cilofexor have demonstrated the ability to reduce liver inflammation and fibrosis.[2]

Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Px-102.
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Caption: Px-102 signaling pathway in a target cell.

Quantitative Data
While extensive quantitative data for Px-102 from peer-reviewed publications is limited due to

its early stage of development and discontinuation, data from its closely related analogue,

cilofexor, in preclinical models provides valuable insights.

Preclinical Efficacy of Cilofexor in a Rat Model of NASH
The following tables summarize the dose-dependent effects of cilofexor in a choline-deficient

high-fat diet (CDHFD) plus sodium nitrite-induced rat model of non-alcoholic steatohepatitis

(NASH).

Table 1: Effect of Cilofexor on Liver Fibrosis in NASH Rats (10-week treatment)
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Treatment
Group

Dose
(mg/kg)

Picro-Sirius
Red Stained
Area (%)

Reduction
vs. Control

Hepatic
Hydroxypro
line Content

Reduction
vs. Control

NASH

Control
- 9.62 ± 4.60 - - -

Cilofexor 10 5.64 ± 4.51 41.4%
Significant

reduction
-

Cilofexor 30 2.94 ± 1.28 69.4%
Significant

reduction
41%

Data are presented as mean ± standard deviation.

Table 2: Effect of Cilofexor on Gene Expression in NASH Rats (10-week treatment)

Treatment
Group

Dose
(mg/kg)

Relative
col1a1
Expression

Reduction
vs. Control

Relative
pdgfr-β
Expression

Reduction
vs. Control

NASH

Control
- Baseline - Baseline -

Cilofexor 30
Significantly

reduced
37%

Significantly

reduced
36%

Clinical Pharmacodynamics of Px-102 in Healthy
Volunteers
In a Phase I study, Px-102 demonstrated dose-dependent effects on biomarkers of FXR

activation.

Table 3: Pharmacodynamic Effects of Single Doses of Px-102 in Healthy Volunteers
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Dose (mg/kg) Peak FGF19 Increase (%) C4 Reduction at 24h (%)

>0.3 up to 1600% >80%

4.5 - 95%

Note: Px-102 development was discontinued due to observations of elevated liver enzymes

(ALT) in clinical studies.[3]

Experimental Protocols
Rodent Model of NASH and Fibrosis
This protocol is based on studies investigating the effects of cilofexor, a close analogue of Px-

102.

Objective: To induce non-alcoholic steatohepatitis (NASH) with significant liver fibrosis in rats to

evaluate the efficacy of FXR agonists.

Materials:

Male Wistar rats (6-8 weeks old)

Choline-deficient high-fat diet (CDHFD)

Sodium nitrite (NaNO₂) solution

Placebo and test compound (e.g., cilofexor) formulations

Procedure:

Induction of NASH:

Rats are fed a choline-deficient high-fat diet (CDHFD) ad libitum for the duration of the

study (e.g., 10-14 weeks).

Concurrently, rats receive intraperitoneal injections of sodium nitrite (NaNO₂) three times

per week.
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Treatment Administration:

After an initial period of disease induction (e.g., 4 weeks), rats are randomized into

treatment groups.

The test compound (e.g., cilofexor at 10 mg/kg and 30 mg/kg) or placebo is administered

daily via oral gavage for a specified treatment period (e.g., 6-10 weeks).

Endpoint Analysis:

At the end of the study, animals are euthanized, and liver and ileal tissues are collected.

Histological Analysis: Liver sections are stained with Picro-Sirius Red to quantify the area

of fibrosis.

Biochemical Analysis: Hepatic hydroxyproline content, a marker of collagen deposition, is

measured.

Gene Expression Analysis: RNA is extracted from liver and ileal tissues, and quantitative

real-time PCR (RT-PCR) is performed to measure the expression of target genes such as

shp, cyp7a1, fgf15, col1a1, and pdgfr-β.

Cell-Based FXR Activation Assay
Objective: To determine the in vitro potency of a test compound as an FXR agonist.

Principle: This assay typically utilizes a mammalian cell line (e.g., HepG2) co-transfected with

two plasmids: one expressing a chimeric receptor consisting of the GAL4 DNA-binding domain

fused to the ligand-binding domain (LBD) of human FXR, and a reporter plasmid containing

multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a

reporter gene (e.g., luciferase). Activation of the FXR-LBD by an agonist leads to the

expression of the reporter gene, which can be quantified.

Materials:

HepG2 cells (or other suitable cell line)

Cell culture medium and supplements
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Expression plasmid for GAL4-FXR-LBD chimera

Reporter plasmid with GAL4 UAS and luciferase gene

Transfection reagent

Test compound (Px-102) and positive control (e.g., chenodeoxycholic acid - CDCA)

Luciferase assay reagent

Procedure:

Cell Culture and Transfection:

HepG2 cells are cultured in appropriate medium until they reach a suitable confluency for

transfection.

Cells are co-transfected with the GAL4-FXR-LBD expression plasmid and the GAL4-

luciferase reporter plasmid using a suitable transfection reagent.

Compound Treatment:

After transfection, the medium is replaced with fresh medium containing various

concentrations of the test compound (Px-102) or the positive control (CDCA). A vehicle

control (e.g., DMSO) is also included.

Cells are incubated with the compounds for a specified period (e.g., 24 hours).

Luciferase Assay:

After incubation, the cells are lysed, and the luciferase activity is measured using a

luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis:

The luminescence signal is normalized to a control (e.g., total protein concentration or a

co-transfected control plasmid expressing a different reporter).
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The dose-response curve is plotted, and the EC₅₀ value (the concentration of the

compound that elicits a half-maximal response) is calculated to determine the potency of

the agonist.

Experimental Workflow
The following diagram outlines a typical preclinical to early clinical development workflow for an

FXR agonist like Px-102.
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Caption: Preclinical to clinical workflow for Px-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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